

An In-depth Technical Guide to the Physicochemical Properties of Fredericamycin A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Fredericamycin A**, an antitumor antibiotic with a novel chemical structure. The information presented herein is intended to support research and development efforts in oncology and medicinal chemistry.

Core Physicochemical Data

Fredericamycin A is a complex polyketide produced by the bacterium Streptomyces griseus. [1][2] It is distinguished by a unique spiro[3][3]nonane ring system, which contributes to its biological activity.[1] The fundamental physicochemical properties of **Fredericamycin A** are summarized in the tables below.

Table 1: General Physicochemical Properties



| Property | Value | Reference |
|-------------------|------------------------------|--------------|
| Molecular Formula | C30H21NO9 | [1][3][4][5] |
| Molecular Weight | 539.49 g/mol | [1][4][5] |
| Accurate Mass | 539.1216 Da | [4] |
| Melting Point | >350 °C (decomposes) | [1][6] |
| pKa (in DMF) | 6.80, 8.88 | [1][6] |
| Appearance | Thin, platelet-like crystals | [1] |

Table 2: Elemental Composition

| Element | Percentage | Reference |
|--------------|------------|-----------|
| Carbon (C) | 66.79% | [1][3] |
| Hydrogen (H) | 3.92% | [1][3] |
| Nitrogen (N) | 2.60% | [1][3] |
| Oxygen (O) | 26.69% | [1][3] |

Table 3: Solubility Profile



| Solvent | Solubility | Reference |
|---------------------------|--|-----------|
| Water | Insoluble (1.0 mg/ml for potassium salt) | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (8 mg/ml) | [1][7] |
| Dimethylformamide (DMF) | Soluble | [1][7] |
| Acetic Acid | Soluble | [1][7] |
| Pyridine | Soluble | [1] |
| Methanol (acidic) | Partially Soluble | [1] |
| Chloroform (acidic) | Partially Soluble | [1] |
| Ethyl Acetate (acidic) | Partially Soluble | [1] |
| Petroleum Ether | Insoluble | [1] |
| Ether | Insoluble | [1] |

Fredericamycin A also acts as an acid-base indicator, appearing red in acidic solutions and transitioning to green or blue in basic conditions.[1]

Experimental Protocols for Physicochemical Characterization

The determination of **Fredericamycin A**'s structure and properties has been accomplished through a combination of spectroscopic and analytical techniques.[2][8] The following sections detail the general methodologies for these key experiments as they apply to natural product analysis.

Isolation and Purification

The initial step in characterizing **Fredericamycin A** is its isolation from the fermentation broth of Streptomyces griseus.[7]

• Fermentation: The Streptomyces griseus strain is cultured in a suitable nutrient medium under controlled conditions to promote the production of **Fredericamycin A**.



- Extraction: The antibiotic is extracted from the fermentation broth using organic solvents.
- Chromatography: Purification is typically achieved through chromatographic techniques.
 High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)
 are effective methods for separating Fredericamycin A from other metabolites.[2][7] A
 common solvent system for preparative TLC is a mixture of chloroform, methanol, and acetic
 acid.[7]

Spectroscopic Analysis

Once a pure sample is obtained, its chemical structure is elucidated using a suite of spectroscopic methods.

- Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound.[9] High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in determining the molecular formula.[8][10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are
 crucial for determining the carbon-hydrogen framework of the molecule.[8] These techniques
 provide information about the chemical environment of each proton and carbon atom,
 allowing for the assembly of the molecular structure.[9]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[11] For **Fredericamycin A**, IR spectra would show characteristic absorption bands for carbonyl groups (C=O) and hydroxyl groups (O-H).[7]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of **Fredericamycin A** is unique and provides information about the conjugated systems within the molecule.[2] This technique is also useful for quantifying the concentration of the compound in solution.

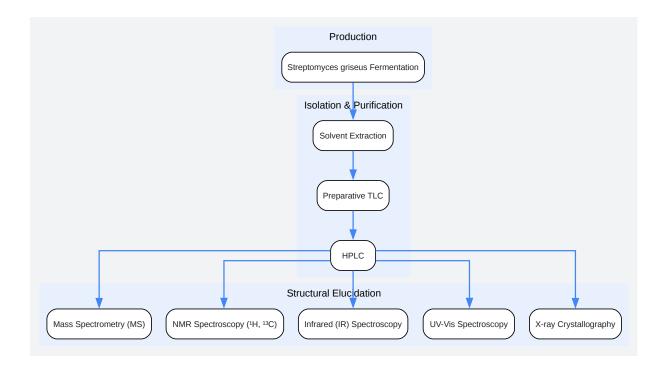
X-ray Crystallography

The definitive three-dimensional structure of **Fredericamycin A** was determined by single-crystal X-ray crystallography.[1] This technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.



Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for **Fredericamycin A** characterization and a representative signaling pathway that may be affected by its antitumor activity.



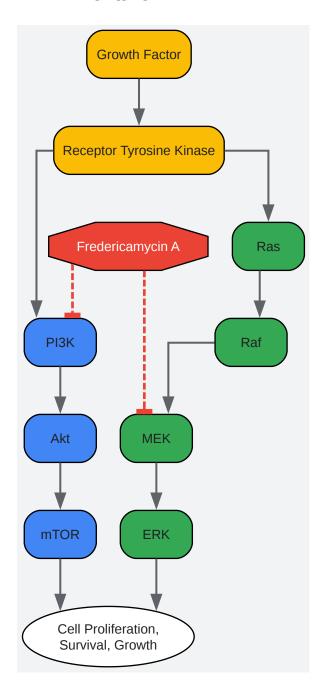
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Caption: Workflow for the isolation and characterization of **Fredericamycin A**.

Fredericamycin A exhibits potent antitumor activity, which is often achieved by interfering with critical cell signaling pathways that regulate cell growth, proliferation, and survival.[12] While the precise molecular targets of **Fredericamycin A** are still under investigation, many antitumor



agents function by inhibiting pathways such as the MAPK/ERK and PI3K/Akt pathways, which are commonly dysregulated in cancer.[13][14]



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Caption: A generalized cancer cell signaling pathway potentially inhibited by **Fredericamycin A**.



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